2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both an indole and a quinazolinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multistep reactions starting from readily available precursors. One common approach involves the condensation of 1H-indole-3-carbaldehyde with appropriate amines and subsequent cyclization to form the quinazolinone ring . The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole or quinazolinone rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are often structurally diverse quinazolinone and indole derivatives, which can exhibit a range of biological activities and properties .
Scientific Research Applications
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its role in multicomponent reactions.
Quinazolinone derivatives: Structurally related compounds with similar biological activities and applications.
Uniqueness
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c1-22-18(21-17-9-5-3-7-15(17)19(22)23)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-12,20H,1H3/b11-10+ |
InChI Key |
ZHIDKAJXDWMSEO-ZHACJKMWSA-N |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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